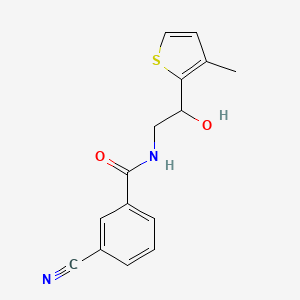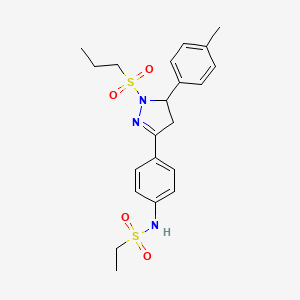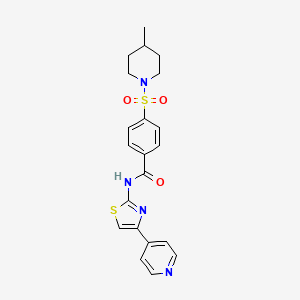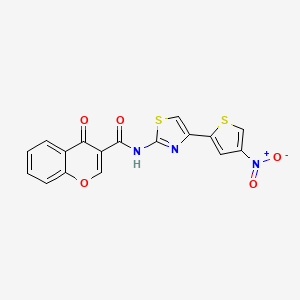![molecular formula C22H18N4O3S B2963297 N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895026-86-5](/img/structure/B2963297.png)
N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide” is a compound that has been studied for its potential pharmacological properties . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of biological activities . The compound has a molecular formula of C28H23N3O2S and a molecular weight of 465.57.
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a suitable aryl benzaldehyde and 6 nitrobenzo[d]thiazol-2-amine were condensed in ethanol with a catalytic quantity of glacial acetic acid to create a related compound .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on IR, 1H, 13C NMR and mass spectral data . For instance, the presence of a nitro group can be confirmed by the asymmetric and symmetric stretching vibrations of –N=O in the IR spectrum .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its synthesis. The presence of a nitro group can be confirmed by the asymmetric and symmetric stretching vibrations of –N=O in the IR spectrum .Wissenschaftliche Forschungsanwendungen
Thiazole-Derived Compounds in Antituberculosis Research
Compounds with thiazole structures, similar to N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide, have been actively researched for their potential application in combating tuberculosis. A study by Jeankumar et al. (2013) focuses on the design and synthesis of thiazole-aminopiperidine hybrid analogues that act as inhibitors against Mycobacterium tuberculosis GyrB ATPase. Their research shows promise in identifying novel compounds for antituberculosis therapy with minimal cytotoxicity (Jeankumar et al., 2013).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Borzilleri et al. (2006) identified substituted benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting the potential of similar structures for cancer therapy by inhibiting angiogenesis. This study underscores the versatility of benzamide derivatives in targeting kinase activity for therapeutic purposes (Borzilleri et al., 2006).
Novel Synthesis Approaches for Heterocyclic Compounds
The work by Bhoi et al. (2016) explores a microwave-assisted synthesis method for creating benzothiazole derivatives, demonstrating an efficient, environmentally friendly approach to synthesizing complex molecules. Such methodologies can advance the production of compounds like this compound, which are relevant in medicinal chemistry and drug design (Bhoi et al., 2016).
Anti-Cancer Activity of Heterocyclic Compounds
Research by Liu et al. (2019) on ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a compound with structural similarities to this compound, shows significant anti-gastric cancer activity. This study points to the potential of benzamide derivatives in developing new cancer therapies (Liu et al., 2019).
Zukünftige Richtungen
The future directions for the study of “N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide” could involve further exploration of its pharmacological properties. For instance, it could be tested for cytotoxicity against human cancer cell lines . Additionally, molecular docking studies could be conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Biochemische Analyse
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with enzymes, proteins, and other biomolecules, potentially influencing the course of biochemical reactions .
Cellular Effects
N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-[(pyridin-3-yl)methyl]benzamide may have significant effects on various types of cells and cellular processes. For instance, benzothiazole derivatives have shown inhibitory effects against Mycobacterium tuberculosis . This suggests that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-2-15-5-10-19-20(12-15)30-22(24-19)25(14-16-4-3-11-23-13-16)21(27)17-6-8-18(9-7-17)26(28)29/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFUSMHAHCMCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2963215.png)







![Ethyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2963230.png)
![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2963233.png)

![2-[(4-Chlorophenyl)methyl]-4-(prop-2-enylthio)quinazoline](/img/structure/B2963235.png)

